Tert-butyl 4-tert-butylpiperazine-1-carboxylate

Description

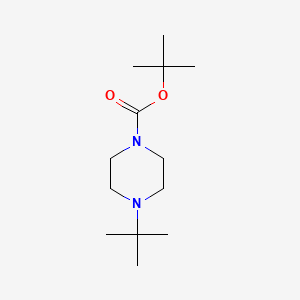

tert-Butyl 4-tert-butylpiperazine-1-carboxylate is a Boc-protected piperazine derivative characterized by two tert-butyl groups: one at the N1-position of the piperazine ring (as a carbamate) and another at the C4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where piperazine scaffolds are prevalent due to their conformational flexibility and ability to engage in hydrogen bonding . Its synthesis typically involves the reaction of piperazine with di-tert-butyldicarbonate under basic conditions, followed by selective functionalization at the C4-position .

Properties

IUPAC Name |

tert-butyl 4-tert-butylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)15-9-7-14(8-10-15)11(16)17-13(4,5)6/h7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLDPRLFNODRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601174210 | |

| Record name | 1,1-Dimethylethyl 4-(1,1-dimethylethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894802-57-4 | |

| Record name | 1,1-Dimethylethyl 4-(1,1-dimethylethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894802-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(1,1-dimethylethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-tert-butylpiperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-tert-butylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the tert-butyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-tert-butylpiperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-tert-butylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, neurotransmitter release, or metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The tert-butyl group at C4 distinguishes this compound from other piperazine derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₁₃H₂₄N₂O₂.

Key Observations :

- Lipophilicity : The tert-butyl group at C4 significantly increases Log P (3.5 vs. 1.8 for the methyl analog), enhancing membrane permeability but reducing aqueous solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) alter electronic density, influencing reactivity and metabolic stability.

Crystallographic and Conformational Insights

Single-crystal X-ray studies of tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate reveal a chair conformation in the piperazine ring, with the diazoacetyl group adopting an equatorial position. This conformation minimizes steric clashes and stabilizes the molecule via intramolecular hydrogen bonds .

Biological Activity

Tert-butyl 4-tert-butylpiperazine-1-carboxylate (TBTP) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of TBTP, including its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

TBTP is characterized by its tert-butyl group attached to a piperazine ring, along with a carboxylate functional group. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TBTP against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

Anticancer Properties

TBTP has also been investigated for its anticancer potential. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis in human cancer cells through mechanisms involving the modulation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that TBTP significantly inhibited the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.3 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 12.7 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 10.5 | Modulation of PI3K/Akt signaling pathway |

Neuroprotective Effects

Research has indicated that TBTP may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

The neuroprotective effects are attributed to its antioxidant properties and the ability to modulate neurotransmitter levels. Studies have shown that TBTP can reduce oxidative stress and inflammation in neuronal cells.

Research Findings and Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying TBTP's activities. Notable findings include:

- High-Throughput Screening : TBTP was identified as a promising lead compound in high-throughput screening assays targeting various biological pathways.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperazine ring can enhance biological activity and selectivity.

- Combination Therapies : Preliminary studies suggest that TBTP may enhance the efficacy of existing antibiotics and anticancer agents when used in combination therapies.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-tert-butylpiperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting a piperazine derivative (e.g., 4-tert-butylpiperazine) with tert-butyl chloroformate in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., triethylamine or sodium carbonate). The reaction neutralizes HCl by-products, ensuring high yields (~70–85%) . Purification often employs column chromatography or recrystallization.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify functional groups and confirm regiochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR .

- HPLC : Monitors reaction progress and purity (>95% typically required for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 285.21) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

Low yields often stem from incomplete substitution or side reactions. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.

- Temperature Control : Maintaining 0–5°C minimizes side reactions during reagent addition .

- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates carbamate formation .

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Dichloromethane, 25°C | 72 | 92 | |

| THF, 0°C | 88 | 97 |

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Discrepancies may arise from impurities, tautomerism, or residual solvents. Mitigation steps:

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks and identifies coupling patterns .

- DSC (Differential Scanning Calorimetry) : Detects polymorphic forms affecting crystallinity .

- Elemental Analysis : Validates stoichiometry (e.g., C: 62.3%, H: 8.9%, N: 9.8%) .

Q. What challenges arise in crystallographic studies of this compound, and how can SHELX programs address them?

Challenges include twinning, weak diffraction, and disorder in the tert-butyl groups. SHELXL refines structures using high-resolution data, while SHELXD solves phases via dual-space methods. For macromolecular applications, SHELXPRO interfaces with refinement pipelines .

Q. How do substituents on the piperazine ring influence biological activity in derivative design?

Substituents modulate lipophilicity and binding affinity. For example:

- Electron-withdrawing groups (e.g., nitro, bromo) enhance receptor binding via dipole interactions .

- Bulkier groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .

- Stereochemistry : Chiral centers (e.g., R-configuration in tert-butyl derivatives) can significantly alter pharmacokinetics .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis while maintaining purity?

- Continuous Flow Reactors : Reduce batch variability and improve heat management .

- In-line Analytics : FTIR or Raman spectroscopy monitors real-time reaction progress .

- Crystallization Optimization : Use anti-solvent addition (e.g., hexane) to enhance crystal uniformity .

Q. How can researchers validate the compound’s stability under various storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify breakdown products (e.g., tert-butyl alcohol or piperazine hydrolysis products) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Best practices:

- Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) .

- Orthogonal Validation : Confirm hits using SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.